(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a naphthalene moiety at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxy-5-nitropyrimidine with naphthalene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Similar structure but with a phenyl group instead of a naphthalene moiety.
(2,4)-Dihydroxy-5-(2-thienyl)pyrimidine: Contains a thiophene ring instead of naphthalene.
(2,4)-Dihydroxy-5-(4-pyridyl)pyrimidine: Features a pyridine ring at the 5 position.
Uniqueness: (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(8-15-14(18)16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXBIVCONOMIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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